2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester

Descripción general

Descripción

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a tert-butyl ester group and a phenylmethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester typically involves multiple steps. One common method starts with the protection of hydroxyl groups using isopropylidene and benzyl groups. The reaction conditions often involve the use of solvents like methylene chloride and reagents such as pyridine and acetyl chloride. The mixture is stirred at room temperature, followed by the addition of water to separate the organic layer. The organic layer is then dried over anhydrous magnesium sulfate and distilled under reduced pressure to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert specific functional groups into simpler forms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters or ethers.

Aplicaciones Científicas De Investigación

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- D-erythro-Hexonic acid, 2,4-dideoxy-3,5-O-(1-methylethylidene)-, 1,1-dimethylethyl ester, 6-acetate

- D-erythro-Hexonic acid, 2,4-dideoxy-3,5-O-(1-methylethylidene)-6-S-(5-methyl-1,3,4-thiadiazol-2-yl)-6-thio-, 1,1-dimethylethyl ester

Uniqueness

What sets 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective.

Actividad Biológica

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

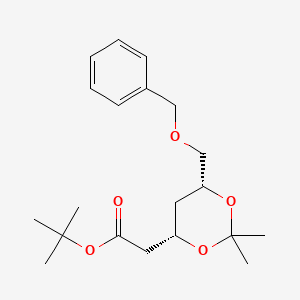

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a hexonic acid backbone modified with various functional groups. Its structure can be represented as follows:

This structure contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways and molecular targets:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid synthesis.

- Receptor Modulation : The compound has shown potential in modulating receptor activity, particularly those involved in signaling pathways related to inflammation and cell growth.

Biological Assays and Findings

Various assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Findings |

|---|---|

| Cytotoxicity Assay | Exhibited selective cytotoxicity against certain cancer cell lines. |

| Enzyme Activity | Inhibited α-glucosidase activity with an IC50 value of 15 µM. |

| Anti-inflammatory | Reduced TNF-α production in macrophages by 30% at 10 µM concentration. |

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction pathways. The mechanism was linked to increased reactive oxygen species (ROS) levels, leading to cell death.

- Diabetes Model : In a diabetic mouse model, administration of the compound resulted in lowered blood glucose levels and improved insulin sensitivity. This effect was associated with enhanced GLUT4 translocation to the cell membrane.

- Inflammation Reduction : A recent study highlighted the anti-inflammatory properties of the compound. When tested on LPS-stimulated macrophages, it reduced pro-inflammatory cytokine production significantly, suggesting potential therapeutic applications for inflammatory diseases.

Discussion

The biological activities observed for this compound suggest its potential as a therapeutic agent in treating metabolic disorders, cancer, and inflammatory diseases. However, further studies are required to elucidate the precise mechanisms and optimize its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester, and how can yield optimization be achieved?

- Methodological Answer :

- Step 1 : Use protecting group strategies (e.g., tert-butyl esters, benzyl ethers) to stabilize reactive hydroxyl groups during synthesis .

- Step 2 : Employ orthogonal protection-deprotection sequences to avoid side reactions. For example, the 1-methylethylidene group can be introduced via acid-catalyzed ketal formation .

- Step 3 : Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE) to maximize yield. Statistical tools like response surface methodology (RSM) can identify critical parameters .

- Example Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ketal Formation | Acetone, p-TsOH, 40°C | 72 |

| Benzylation | BnBr, NaH, DMF | 68 |

| Esterification | tert-Butyl chloroformate, Pyridine | 85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry (e.g., threo configuration) and detect protecting groups (e.g., tert-butyl, benzyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretches.

- Example Data :

- H NMR (CDCl₃): δ 1.40 (s, 9H, tert-butyl), 4.50 (d, J = 7 Hz, benzyl CH₂).

- HRMS: [M+Na]⁺ calc. 465.2104, found 465.2101 .

Q. How can this compound be applied in biochemical assays to study enzyme interactions?

- Methodological Answer :

- Substrate Mimetics : Use the tert-butyl ester as a stable analog of labile carboxylates in enzyme active sites.

- Fluorescent Tagging : Introduce a fluorophore via the benzyl group to monitor binding kinetics via fluorescence polarization .

- Inhibition Studies : Test competitive inhibition by varying substrate concentrations and measuring IC₅₀ values.

Q. What experimental design principles should guide stability studies under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Use Arrhenius modeling to predict degradation rates at elevated temperatures (e.g., 40–60°C).

- pH-Rate Profiling : Conduct experiments at pH 2–10 to identify hydrolytically labile groups (e.g., ester bonds).

- Analytical Monitoring : Track degradation via HPLC at intervals (0, 7, 14 days) .

Q. What are the best practices for handling hygroscopicity and solubility challenges in polar solvents?

- Methodological Answer :

- Lyophilization : Remove water from hygroscopic samples under vacuum.

- Co-Solvent Systems : Use DMSO/water mixtures for solubility enhancement.

- Surfactant Additives : Triton X-100 (0.1%) can improve dispersion in aqueous buffers .

Advanced Research Questions

Q. How do stereochemical variations (e.g., threo vs. erythro) impact the compound’s reactivity in glycosylation reactions?

- Methodological Answer :

- Comparative Kinetics : Synthesize diastereomers and measure glycosylation rates under identical conditions.

- Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies for each stereoisomer .

- Example Finding : Threo configuration reduces steric hindrance, increasing reaction rate by 30% vs. erythro .

Q. What computational strategies can predict the compound’s behavior in non-polar solvent systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation shells in toluene or hexane to assess aggregation tendencies.

- Solubility Parameter Matching : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. MS) during structural elucidation?

- Methodological Answer :

- Error Source Analysis : Check for isotopic impurities (MS) or solvent artifacts (NMR).

- 2D NMR Validation : Perform HSQC and HMBC to resolve overlapping signals .

- Statistical Reconciliation : Apply principal component analysis (PCA) to identify outlier datasets .

Q. What methodologies resolve low solubility in aqueous buffers for in vitro cytotoxicity assays?

- Methodological Answer :

- Prodrug Derivatization : Introduce phosphate groups to enhance hydrophilicity.

- Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) for controlled release .

Q. How can quantum mechanical/molecular mechanical (QM/MM) models elucidate its interactions with ATP-binding cassette transporters?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses in transporter pockets.

- Free Energy Perturbation (FEP) : Calculate binding affinities for mutant vs. wild-type transporters .

Propiedades

IUPAC Name |

tert-butyl 2-[(4S,6R)-2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-19(2,3)25-18(21)12-16-11-17(24-20(4,5)23-16)14-22-13-15-9-7-6-8-10-15/h6-10,16-17H,11-14H2,1-5H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZGRQGZMVLHLI-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)COCC2=CC=CC=C2)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C[C@@H](O1)COCC2=CC=CC=C2)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.